molecular formula C20H13FN6O2S B2939156 2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1040681-62-6

2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2939156
CAS No.: 1040681-62-6
M. Wt: 420.42
InChI Key: HASYVEKZUXUAPH-UHFFFAOYSA-N
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Description

2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H13FN6O2S and its molecular weight is 420.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is a promising target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects multiple biochemical pathways. Most notably, it disrupts the cell cycle, preventing cells from dividing and proliferating . This can lead to cell cycle arrest and apoptosis, or programmed cell death . The compound’s effect on these pathways is part of its potential as a cancer treatment, as it can selectively target and kill tumor cells .

Pharmacokinetics

Based on its structural similarities to other pyrazolo[1,5-d][1,2,4]triazine derivatives, it is likely to have good bioavailability

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the nanomolar range . It also induces alterations in cell cycle progression and triggers apoptosis within HCT cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors These may include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN6O2S/c21-13-6-4-12(5-7-13)15-10-16-19(29)23-24-20(27(16)25-15)30-11-14-9-18(28)26-8-2-1-3-17(26)22-14/h1-10H,11H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASYVEKZUXUAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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